BocNH-PEG12-CH2CH2NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG12-CH2CH2NH2 typically involves the reaction of polyethylene glycol twelve with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected polyethylene glycol twelve. This intermediate is then reacted with ethylenediamine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG12-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted amines, where the amine group of this compound is replaced by the electrophile.
Deprotection Reactions: The major product is the free amine form of polyethylene glycol twelve-ethylenediamine.
Scientific Research Applications
BocNH-PEG12-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) to degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Industry: Applied in the production of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of BocNH-PEG12-CH2CH2NH2 involves its use as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG4-CH2CH2NH2: A shorter polyethylene glycol-based linker with similar properties but shorter chain length.
BocNH-PEG8-CH2CH2NH2: An intermediate polyethylene glycol-based linker with properties between BocNH-PEG4-CH2CH2NH2 and BocNH-PEG12-CH2CH2NH2.
Uniqueness
This compound is unique due to its longer polyethylene glycol chain, which provides greater flexibility and distance between the ligands in proteolysis-targeting chimeras. This can enhance the efficiency of target protein degradation and improve the pharmacokinetic properties of the resulting PROTACs.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAQHILQQTIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64N2O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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